molecular formula C14H16FN5O B6437749 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549013-76-3

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6437749
CAS No.: 2549013-76-3
M. Wt: 289.31 g/mol
InChI Key: KUNLVDSXURBJSA-UHFFFAOYSA-N
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Description

5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a compound that is available for scientific research . It is related to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . These compounds have been designed and synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of these compounds involves a simpler and greener synthetic methodology . The synthesis process has been compared to those of BODIPYS, and it was found that the synthesis of these compounds has a relative mass efficiency (RME) ranging from 40–53%, as compared to those of BODIPYS which have an RME of 1.31–17.9% .


Molecular Structure Analysis

The molecular structure of these compounds is designed to exhibit a wide range of pharmacological activities . The pyrimidine moiety, in particular, has been employed in the design of privileged structures in medicinal chemistry .

Future Directions

The future directions for these compounds include further development and evaluation of their suitability for various applications . For example, compounds with significant activity against Mycobacterium tuberculosis H37Ra could be further developed for their anti-tubercular activity . Similarly, compounds with good solid-state emission intensities could be designed as solid-state emitters .

Properties

IUPAC Name

5-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-7-17-10-19-14(12)20-5-1-11(2-6-20)9-21-13-8-16-3-4-18-13/h3-4,7-8,10-11H,1-2,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLVDSXURBJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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